molecular formula C36H32ClN3O4S B296870 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B296870
M. Wt: 638.2 g/mol
InChI Key: XAJRLBGVEZKILK-UHFFFAOYSA-N
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Description

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core benzamide structure, followed by the introduction of the sulfonyl and carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced techniques such as microwave-assisted synthesis and high-throughput screening to identify the most effective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, with studies focusing on its pharmacokinetics, toxicity, and efficacy.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and sulfonyl-containing compounds, such as:

  • N-(4-chlorobenzyl)-N-(4-methylphenyl)sulfonamide
  • N-(2-phenylethyl)-N-(4-methylphenyl)sulfonamide
  • 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide

Uniqueness

What sets 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C36H32ClN3O4S

Molecular Weight

638.2 g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C36H32ClN3O4S/c1-25-16-22-30(23-17-25)45(43,44)40(24-27-18-20-29(37)21-19-27)34-15-9-7-13-32(34)36(42)39-33-14-8-6-12-31(33)35(41)38-26(2)28-10-4-3-5-11-28/h3-23,26H,24H2,1-2H3,(H,38,41)(H,39,42)

InChI Key

XAJRLBGVEZKILK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)NC(C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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